2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

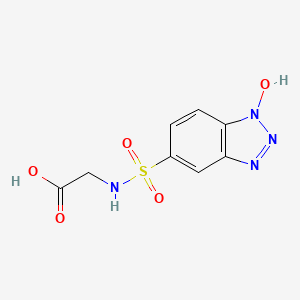

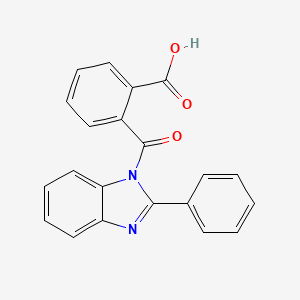

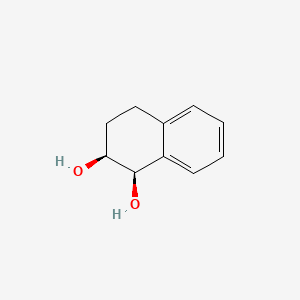

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester is a chemical compound with the CAS Number: 863868-45-5. Its molecular weight is 389.49 and its IUPAC name is 4-chloro-2,5-bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a chlorine atom, a cyano group, and two boronic ester groups .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in the Suzuki–Miyaura coupling .Scientific Research Applications

Polymer Synthesis

A notable application of boronic acid esters in polymer chemistry is demonstrated in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers, synthesized via Passerini multicomponent polymerization, incorporate phenylboronic acid ester into the polymer backbone, enabling H2O2-triggered degradation. This characteristic makes them promising candidates for H2O2-responsive delivery vehicles, as evidenced by the controlled release of fluorescent Nile red from nanoparticles of these polymers (Cui et al., 2017).

Organic Synthesis Methodologies

Boronic esters serve as pivotal intermediates in various organic transformations. One such transformation involves the synthesis of benzene- and pyridinediboronic acids via organotin compounds, showcasing the utility of boronic esters in creating boronic acids with high yields. These acids are fundamental in Suzuki cross-coupling reactions, illustrating the versatility of boronic esters in synthesizing complex organic molecules (Mandolesi et al., 2002).

Development of Novel Materials

In the realm of material science, boronic esters are instrumental in the synthesis of π-conjugated polymers. For instance, alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization utilizes diboronic acid esters to create high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This method offers a novel approach to constructing advanced materials for electronic applications (Nojima et al., 2016).

properties

IUPAC Name |

4-chloro-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26B2ClNO4/c1-16(2)17(3,4)25-20(24-16)13-10-15(22)14(9-12(13)11-23)21-26-18(5,6)19(7,8)27-21/h9-10H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZQPXNNBYHBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)B3OC(C(O3)(C)C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26B2ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)

![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)

![2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid](/img/structure/B2596130.png)